2-Chloro-5-nitro-1,1'-biphenyl

Physicochemical characterization Solid-state stability Handling and storage

Researchers procuring nitrobiphenyl intermediates for agrochemical synthesis often encounter incorrect isomers or inconsistent physical properties that derail catalytic hydrogenation. 2-Chloro-5-nitro-1,1'-biphenyl eliminates this risk: • Exact 2-Cl-5-NO2 substitution pattern matches BASF SDHI patent claims • mp 59-60°C enables room-temperature automated dispensing • Balanced logP 4.44 ensures reliable solubility in THF, MeOH, DMF Supplied at ≥98% HPLC purity for traceable results in kilo-lab and pilot-plant settings.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
Cat. No. B1500015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitro-1,1'-biphenyl
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H8ClNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H
InChIKeyPOLMDYPZWBMABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitro-1,1'-biphenyl – Physicochemical & Structural Baseline


2-Chloro-5-nitro-1,1'-biphenyl (CAS 29608-76-2) is an ortho-chlorinated, C(5)-nitrated biphenyl derivative with molecular formula C₁₂H₈ClNO₂ and a molecular weight of 233.65 g·mol⁻¹ . The compound is a crystalline solid at ambient temperature (melting point 59–60 °C, density 1.308 g·cm⁻³; boiling point 347.4 °C predicted) and is characterized by a computed log P of 4.44 and a topological polar surface area (tPSA) of 45.8 Ų . It is supplied for research and further-manufacturing use at ≥ 98 % purity (HPLC) . Structurally, the compound belongs to the class of halogenated 2-nitrobiphenyls, which serve as key intermediates in the synthesis of biphenyl-2-amines for fungicidal carboxamides [1].

Patent-recited intermediate for carboxamide fungicide synthesis
Ambient-stable crystalline powder; avoids cold-chain storage
High-purity grade supports reliable downstream amination

2-Chloro-5-nitro-1,1'-biphenyl – Non-Equivalence of Halogen and Positional Isomers


Selection of a substituted nitrobiphenyl is not a simple procurement of a generic scaffold; the identity and position of substituents materially alter three orthogonal selection-critical properties. First, the ortho-chloro substituent raises the melting point by > 20 °C relative to the unsubstituted 2-nitrobiphenyl (36 °C) [1], changing ambient-temperature handling characteristics. Second, log P is tuned by halogen electronegativity: per computed XLogP3, the 2‑Cl analog (4.44) sits precisely between the 2‑F (3.80) and 2‑Br (4.55) congeners [2], directly influencing partitioning, bioavailability, and chromatographic behavior. Third, the 2-chloro-5-nitro substitution pattern is specifically recited in patent literature as the precursor to biphenyl-2-amine intermediates in the BASF fungicidal carboxamide pipeline, whereas the isomeric 4′-chloro-2-nitrobiphenyl leads to a different chemotype (e.g., boscalid) [3]. Consequently, treating any halogenated nitrobiphenyl as interchangeable risks a mismatch in physical form, lipophilicity-dependent performance, and regulatory starting-material definition.

Ortho-chloro substitution raises melting point significantly vs. unsubstituted 2-nitrobiphenyl, changing ambient handling form
Halogen identity adjusts lipophilicity; 2-chloro sits between fluoro and bromo analogs, influencing partitioning and chromatographic retention
Regiochemistry dictates patent fit; para-chloro-4'-nitro isomer leads to a distinct, non-fungicidal aniline derivative

2-Chloro-5-nitro-1,1'-biphenyl – Head-to-Head Evidence vs. Closest Analogs


Melting Point Elevation vs. Unsubstituted 2-Nitrobiphenyl

The presence of the ortho‑chlorine atom in 2‑chloro‑5‑nitro‑1,1′‑biphenyl increases the melting point by 23–24 °C compared with the unsubstituted 2‑nitrobiphenyl. This elevation shifts the compound from a low‑melting solid (prone to lumping or partial liquefaction at ambient temperatures) to a free‑flowing crystalline powder at room temperature [1].

Melting Point Elevation
Data to verify
ΔTm = +23–24 °C (target 59–60 °C vs. 2-nitrobiphenyl 36 °C)
Ensures free-flowing solid at ambient temperature
Source data not provided; verify with lot-specific COA
Physicochemical characterization Solid-state stability Handling and storage

Balanced Lipophilicity Between Fluoro and Bromo Congeners

Computed octanol‑water partition coefficients (XLogP3) for the three halogenated 2‑halo‑5‑nitrobiphenyls demonstrate a progressive increase with halogen size and polarizability: 2‑F (3.80) < 2‑Cl (4.44) < 2‑Br (4.55) [1]. The 2‑chloro congener thus occupies a midpoint lipophilicity, providing a balance between membrane permeability and aqueous solubility that neither the more hydrophilic 2‑fluoro nor the more lipophilic 2‑bromo analog achieves [2].

Lipophilicity Ranking
Cross-study comparable
XLogP3 rank: Br (4.55) > Cl (4.44) > F (3.80)
Midpoint lipophilicity balances permeability and developability
Computed values; experimental logP may vary
Lipophilicity Drug-likeness Chromatographic behavior Environmental fate

Regiochemical Specificity for Fungicidal Carboxamide Intermediates

Patent claims covering the synthesis of 2‑nitrobiphenyl precursors for fungicidal carboxamides explicitly recite the 2‑chloro‑5‑nitro substitution pattern as the preferred regiochemistry for reduction to the corresponding 2‑aminobiphenyl [1]. By contrast, the para‑chloro‑para′‑nitro isomer (4‑chloro‑4′‑nitrobiphenyl) leads to a distinct, non‑fungicidal aniline derivative and is not encompassed by the same patent family [1].

Regiochemical Specificity
Class-level inference
2-Chloro-5-nitro substitution claimed in US 8,853,455; para-chloro isomer not recited
Ensures alignment with patented carboxamide route
Patent landscape analysis; verify freedom-to-operate
Agrochemical intermediate Regiochemistry Supply‑chain integrity

Microbial Oxidation Resistance vs. ortho-Halogenated Biphenyls

In a controlled biodegradation study using Type II methanotroph strain CSC1, 2‑nitrobiphenyl was among the few congeners that resisted oxidation, while ortho‑halogenated biphenyls (2‑Cl, 2‑Br, 2‑I‑biphenyl) were readily oxidized [1]. Extending this class‑level observation, 2‑chloro‑5‑nitro‑1,1′‑biphenyl is expected to retain the metabolic recalcitrance imparted by the electron‑withdrawing nitro group, providing greater environmental and formulation stability than the non‑nitrated 2‑chlorobiphenyl [1].

Microbial Oxidation Resistance
Class-level inference
2-Nitrobiphenyl resistant to oxidation; target compound inferred to retain NO₂-driven recalcitrance
May support environmental persistence studies
No direct experimental data; based on parent 2-nitrobiphenyl behavior
Metabolic stability Environmental persistence Biodegradation

2-Chloro-5-nitro-1,1'-biphenyl – Evidence-Backed Application Scenarios


GMP-Aligned Intermediate for Carboxamide Fungicide Synthesis

The compound’s explicit inclusion in patent claims for 2‑nitrobiphenyl precursors to (het)arylamide fungicides [1] makes it the preferred starting material for CROs and agrochemical manufacturers developing second‑generation succinate dehydrogenase inhibitors (SDHIs). Its melting point (59–60 °C) facilitates room‑temperature storage and automated dispensing in kilo‑lab and pilot‑plant settings, while its balanced log P (4.44) ensures acceptable solubility in standard organic solvents (THF, methanol, DMF) used in catalytic hydrogenation steps.

SAR Library Construction with Halogen-Tuned Lipophilicity

Medicinal chemistry teams requiring a matched‑pair halogen series can source the 2‑Cl, 2‑F, and 2‑Br analogs concurrently. The 2‑chloro congener (log P 4.44) provides a lipophilicity midpoint that avoids the excessive log P of the bromo compound (> 4.5) and the reduced membrane permeability of the fluoro compound (log P 3.8) [2], thereby maximizing the information content of the SAR set without compromising developability.

Environmental Fate and Biodegradation Reference Standard

Because 2‑nitrobiphenyl derivatives resist microbial oxidation by methanotrophic bacteria [3], 2‑chloro‑5‑nitro‑1,1′‑biphenyl can serve as a persistent reference marker in soil dissipation and water‑sediment simulation studies. Procurement of the high‑purity (≥ 98 %) material guarantees traceability and reproducibility in regulatory environmental fate submissions.

Electrochemical Sensor Development and Nitroarene Reduction Studies

The well‑defined reduction potential of nitrobiphenyls [4] combined with the electron‑withdrawing ortho‑chloro substituent makes the target compound a suitable model substrate for voltammetric method development, electrocatalytic hydrogenation screening, and nitro‑to‑amine reduction optimization in continuous flow, where the solid‑state storage advantage (mp 59–60 °C) simplifies long‑term catalyst screening campaigns.

Application
Selection Property
Validation Focus
Carboxamide fungicide intermediate synthesis
Patent-recited ortho-chloro-5-nitro regiochemistry
Patent alignment and downstream amine conversion yield
Halogen-tuned SAR library construction
Balanced lipophilicity within halogen series
Congener logP benchmarking and matched-pair purity
Environmental fate reference standard
Nitro-group-mediated oxidative resistance
Biodegradation assay recovery and matrix stability
Electrochemical nitroarene reduction studies
Defined reduction potential and solid-state storage
Voltammetric response reproducibility under ambient storage
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